molecular formula C12H15N B11957790 3-Methyl-2-phenylvaleronitrile

3-Methyl-2-phenylvaleronitrile

Cat. No.: B11957790
M. Wt: 173.25 g/mol
InChI Key: JYDUUSGXNRLWKH-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylvaleronitrile is an organic compound with the molecular formula C12H15N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a valeronitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylvaleronitrile typically involves the reaction of 3-methyl-2-phenylvaleraldehyde with a suitable cyanide source. One common method is the use of sodium cyanide (NaCN) in the presence of a catalyst such as ammonium chloride (NH4Cl). The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylvaleronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products

    Oxidation: 3-Methyl-2-phenylvaleric acid.

    Reduction: 3-Methyl-2-phenylvaleramine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-phenylvaleronitrile is utilized in several scientific research areas:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylvaleronitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenylvaleronitrile
  • 2-(2-(Diethylamino)-ethyl)-3-methyl-2-phenylvaleronitrile
  • 5-Chloro-2-isopropyl-2-phenylvaleronitrile

Uniqueness

3-Methyl-2-phenylvaleronitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its structure allows for selective interactions and reactions, making it valuable in targeted synthetic applications and research.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-methyl-2-phenylpentanenitrile

InChI

InChI=1S/C12H15N/c1-3-10(2)12(9-13)11-7-5-4-6-8-11/h4-8,10,12H,3H2,1-2H3

InChI Key

JYDUUSGXNRLWKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#N)C1=CC=CC=C1

Origin of Product

United States

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